Cas no 886924-41-0 (2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole)

2-(Ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole is a benzimidazole-derived compound featuring an ethanesulfonyl substituent and a 3-nitrophenylmethyl group. Its molecular structure combines a benzodiazole core with functional groups that enhance reactivity and potential binding affinity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The ethanesulfonyl moiety contributes to improved solubility and stability, while the nitro group offers versatility for further chemical modifications. This compound is particularly useful in the development of heterocyclic frameworks for medicinal chemistry applications, including the study of enzyme inhibitors or receptor ligands. Its well-defined structure ensures reproducibility in synthetic pathways, supporting rigorous research and development efforts.
2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole structure
886924-41-0 structure
Product name:2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole
CAS No:886924-41-0
MF:C16H15N3O4S
MW:345.373002290726
CID:5483579

2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 2-(ethylsulfonyl)-1-[(3-nitrophenyl)methyl]-
    • 2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole
    • Inchi: 1S/C16H15N3O4S/c1-2-24(22,23)16-17-14-8-3-4-9-15(14)18(16)11-12-6-5-7-13(10-12)19(20)21/h3-10H,2,11H2,1H3
    • InChI Key: ILBCEUKYDGXUGP-UHFFFAOYSA-N
    • SMILES: C1(S(CC)(=O)=O)N(CC2=CC=CC([N+]([O-])=O)=C2)C2=CC=CC=C2N=1

2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2640-0189-2mg
2-(ethanesulfonyl)-1-[(3-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-41-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2640-0189-10mg
2-(ethanesulfonyl)-1-[(3-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-41-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2640-0189-3mg
2-(ethanesulfonyl)-1-[(3-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-41-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2640-0189-10μmol
2-(ethanesulfonyl)-1-[(3-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-41-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2640-0189-25mg
2-(ethanesulfonyl)-1-[(3-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-41-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2640-0189-4mg
2-(ethanesulfonyl)-1-[(3-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-41-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2640-0189-5mg
2-(ethanesulfonyl)-1-[(3-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-41-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2640-0189-1mg
2-(ethanesulfonyl)-1-[(3-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-41-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2640-0189-30mg
2-(ethanesulfonyl)-1-[(3-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-41-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2640-0189-15mg
2-(ethanesulfonyl)-1-[(3-nitrophenyl)methyl]-1H-1,3-benzodiazole
886924-41-0 90%+
15mg
$89.0 2023-05-16

2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole Related Literature

Additional information on 2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole

Comprehensive Analysis of 2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole (CAS No. 886924-41-0)

The compound 2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole (CAS No. 886924-41-0) is a specialized benzodiazole derivative with significant potential in pharmaceutical and material science applications. Its unique molecular structure, featuring an ethanesulfonyl group and a 3-nitrophenyl substituent, makes it a subject of interest for researchers exploring novel bioactive molecules. This article delves into its properties, synthesis, and applications while addressing trending topics like drug discovery, green chemistry, and AI-driven molecular design.

In recent years, the demand for heterocyclic compounds like benzodiazoles has surged due to their versatility in medicinal chemistry. The nitrophenyl moiety in this compound enhances its electron-withdrawing properties, which is crucial for designing enzyme inhibitors or fluorescence probes. Researchers are particularly intrigued by its potential in targeted cancer therapies, a hot topic in biomedical research.

The synthesis of 2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole typically involves multi-step reactions, including sulfonylation and nitro-group introduction. Modern computational chemistry tools, such as density functional theory (DFT), are increasingly used to optimize its synthesis pathways, aligning with the industry's shift toward sustainable chemistry. This approach minimizes waste and improves yield, addressing the growing focus on environmental impact in chemical manufacturing.

From an application standpoint, this compound's electron-deficient aromatic system makes it a candidate for organic electronics, such as OLEDs or photovoltaic materials. Its sulfonyl group also contributes to enhanced solubility, a critical factor in formulation development. These attributes resonate with current trends in renewable energy and smart materials, topics frequently searched in academic and industrial circles.

Quality control and characterization of CAS No. 886924-41-0 rely on advanced techniques like NMR spectroscopy, HPLC, and mass spectrometry. The rise of machine learning in analytical chemistry has further streamlined its purity assessment, a key concern for high-throughput screening in drug development. This intersection of chemistry and artificial intelligence is a trending discussion point among researchers.

In conclusion, 2-(ethanesulfonyl)-1-(3-nitrophenyl)methyl-1H-1,3-benzodiazole exemplifies the convergence of traditional organic chemistry with cutting-edge technologies. Its relevance to life sciences, materials engineering, and sustainability ensures its continued prominence in scientific literature. Future studies may explore its structure-activity relationships or nanomaterial integration, areas ripe for innovation.

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